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Compound of Interest

Compound Name: Apricitabine

Cat. No.: B1214696

Application Notes

Apricitabine (ATC) is an experimental nucleoside reverse transcriptase inhibitor (NRTI) with a
chemical structure analogous to lamivudine and emtricitabine.[1] It has demonstrated
significant potential for use in salvage therapy for individuals with HIV-1 infection, particularly
those with resistance to established NRTI drugs.[2][3][4] Its unique resistance profile and
favorable safety data make it a subject of interest for further research and development in the
context of treatment-experienced patient populations.

Mechanism of Action

As a deoxycytidine analogue, apricitabine acts as a prodrug.[5][6] Following oral
administration, it is taken up by cells and undergoes intracellular phosphorylation to its active
triphosphate form, apricitabine triphosphate (ATC-TP).[5][6] ATC-TP competitively inhibits the
viral enzyme reverse transcriptase, a critical component for the conversion of viral RNA into
DNA.[6] Incorporation of ATC-TP into the nascent viral DNA chain results in premature chain
termination, thereby halting the HIV replication cycle.[5][6]

Resistance Profile

A key feature of apricitabine is its activity against HIV-1 strains harboring resistance mutations
to other NRTIs.[2][7] It has shown efficacy against viruses with the M184V mutation, which
confers high-level resistance to lamivudine and emtricitabine, as well as against strains with
multiple thymidine analogue mutations (TAMSs).[1][7][8][9] In vitro studies and clinical trials have

© 2025 BenchChem. All rights reserved. 1/11 Tech Support


https://www.benchchem.com/product/b1214696?utm_src=pdf-interest
https://www.benchchem.com/product/b1214696?utm_src=pdf-body
https://en.wikipedia.org/wiki/Apricitabine
https://pubmed.ncbi.nlm.nih.gov/19236266/
https://www.centerwatch.com/clinical-trials/listings/NCT00612898/study-of-the-efficacy-and-safety-of-apricitabine-a-new-nrti-to-treat-drug-resistant-hiv-infection
https://trial.medpath.com/clinical-trial/feebb721977f1a8d/nct00612898-safety-efficacy-apricitabine-lamivudine-hiv1-mutation
https://www.benchchem.com/product/b1214696?utm_src=pdf-body
https://go.drugbank.com/articles/A33258
https://pubmed.ncbi.nlm.nih.gov/19737995/
https://www.benchchem.com/product/b1214696?utm_src=pdf-body
https://go.drugbank.com/articles/A33258
https://pubmed.ncbi.nlm.nih.gov/19737995/
https://pubmed.ncbi.nlm.nih.gov/19737995/
https://go.drugbank.com/articles/A33258
https://pubmed.ncbi.nlm.nih.gov/19737995/
https://www.benchchem.com/product/b1214696?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/19236266/
https://pubmed.ncbi.nlm.nih.gov/20007333/
https://en.wikipedia.org/wiki/Apricitabine
https://pubmed.ncbi.nlm.nih.gov/20007333/
https://clinconnect.io/trials/NCT00612898
https://pubmed.ncbi.nlm.nih.gov/21054750/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1214696?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

indicated that the development of resistance to apricitabine is slow.[7] While some studies
suggest the potential for the K65R mutation to be selected, which can lead to resistance
against didanosine and tenofovir, clinical observations in treatment-experienced patients have
shown minimal additional mutation selection.[1]

Pharmacokinetics

Apricitabine is orally bioavailable, with 65% to 80% of the drug being absorbed.[1][10] It
exhibits linear pharmacokinetics and is primarily eliminated through the kidneys with minimal
hepatic metabolism.[5][6][11] The plasma elimination half-life is approximately 3 hours, while
the intracellular half-life of the active triphosphate metabolite is longer, at 6 to 7 hours,
supporting a twice-daily dosing regimen.[1][10] Co-administration with lamivudine or
emtricitabine is not recommended as it can significantly reduce the intracellular levels of active
ATC-TP.[10]

Clinical Efficacy in Salvage Therapy

Clinical studies have demonstrated apricitabine's effectiveness in reducing viral loads in
treatment-experienced patients. In a Phase |l study involving patients with the M184V mutation
who were failing their current regimen, apricitabine treatment for 21 days resulted in significant
viral load reductions.[9] Specifically, mean changes of -0.71 log10 and -0.90 log10 HIV-1 RNA
copies/mL were observed with twice-daily doses of 600 mg and 800 mg, respectively.[9] In
contrast, the control group continuing with lamivudine showed a minimal change of -0.03 log10.
[9] Even in patients with at least three TAMs, the 800 mg dose of apricitabine led to notable
reductions in viral load.[9]

Quantitative Data Summary

Table 1: Clinical Efficacy of Apricitabine in Treatment-Experienced Patients (21-Day Study)
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Mean Change in

Baseline HIV-1 RNA HIV-1 RNA at Day

Treatment Group N .
(log10 copies/mL) 21 (log10
copies/mL)

Apricitabine 600 mg

17 4.55 -0.71
BID
Apricitabine 800 mg

17 4.60 -0.90
BID
Lamivudine 150 mg

17 4.58 -0.03

BID

Data from a Phase Il randomized, double-blind study in treatment-experienced HIV-1-infected
patients with the M184V mutation.[9]

Table 2: Pharmacokinetic Properties of Apricitabine

Parameter Value Reference
Bioavailability 65% - 80% [1][10]
Time to Peak Plasma

] 1.5- 2.5 hours [11]
Concentration
Protein Binding <4% [1]
Elimination Half-life (Plasma) ~3 hours [10]
Elimination Half-life

. 6 - 7 hours [1][10]

(Intracellular Triphosphate)
Route of Elimination Renal [5][6]111]

Experimental Protocols

Protocol 1: In Vitro Antiviral Susceptibility Testing

Objective: To determine the in vitro susceptibility of clinical HIV-1 isolates to apricitabine.
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Materials:

Peripheral blood mononuclear cells (PBMCs) from healthy, HIV-negative donors.
Phytohemagglutinin (PHA) and Interleukin-2 (IL-2).

Clinical HIV-1 isolates from patient plasma.

Apricitabine stock solution of known concentration.

96-well cell culture plates.

Reverse transcriptase activity assay Kkit.

CO2 incubator.

Methodology:

PBMC Isolation and Stimulation: Isolate PBMCs from donor blood using Ficoll-Paque density
gradient centrifugation. Stimulate the cells with PHA for 2-3 days, then culture in RPMI-1640
medium supplemented with 10% fetal bovine serum and IL-2.

Drug Dilution: Prepare serial dilutions of apricitabine in culture medium to achieve a range
of final concentrations for testing.

Infection and Treatment: Plate the stimulated PBMCs and infect with a standardized amount
of the clinical HIV-1 isolate. Immediately add the prepared dilutions of apricitabine to the
wells. Include control wells with no drug and wells with uninfected cells.

Incubation: Incubate the plates in a humidified CO2 incubator at 37°C for 7 days.

Assessment of Viral Replication: After the incubation period, collect the cell culture
supernatant and measure the reverse transcriptase activity as an indicator of viral
replication.

Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage
of inhibition of reverse transcriptase activity against the log of the drug concentration and
fitting the data to a sigmoidal dose-response curve.
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Protocol 2: Genotypic Resistance Monitoring

Objective: To identify the emergence of resistance mutations in the HIV-1 reverse transcriptase

gene in patients receiving apricitabine.

Materials:

Patient plasma samples collected at baseline and at specified time points during therapy.
Viral RNA extraction Kit.

Reverse transcription-polymerase chain reaction (RT-PCR) reagents.

Primers specific for the HIV-1 pol gene (encoding reverse transcriptase).

DNA sequencing reagents and access to a sequencer.

Sequence analysis software.

Methodology:

Sample Collection: Collect whole blood from patients at baseline before initiation of
apricitabine and at regular intervals (e.g., every 12-24 weeks) or at the time of virologic
failure. Separate plasma and store at -80°C.

Viral RNA Extraction: Extract viral RNA from patient plasma samples using a commercial kit
according to the manufacturer's instructions.

RT-PCR: Perform a one-step or two-step RT-PCR to reverse transcribe the viral RNA and
amplify the reverse transcriptase coding region of the pol gene.

DNA Sequencing: Purify the PCR product and perform Sanger sequencing or next-
generation sequencing to determine the nucleotide sequence of the amplified region.

Sequence Analysis: Align the obtained sequences with a wild-type HIV-1 reference sequence
to identify any mutations. Pay close attention to known NRTI resistance mutations, including
M184V, TAMs, and K65R.
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Protocol 3: Clinical Monitoring of Patients on Apricitabine Salvage Therapy

Objective: To monitor the virologic and immunologic response and safety of apricitabine in
treatment-experienced patients.

Schedule of Assessments:
e Screening/Baseline (within 4 weeks of starting treatment):
o Complete medical history and physical examination.
o HIV-1 RNA level (viral load).
o CD4+ T-cell count and percentage.
o Genotypic resistance testing of the current viral strain.
o Complete blood count, serum chemistry, and urinalysis.
o Pregnancy test for individuals of childbearing potential.
o Week 4, 8, 12, and every 12 weeks thereatfter:
o HIV-1 RNA level.
o CDA4+ T-cell count.
o Assessment of adherence and any adverse events.
e Every 24 weeks:
o Complete blood count, serum chemistry, and urinalysis.
» At time of virologic failure (confirmed HIV-1 RNA > 200 copies/mL):
o Repeat genotypic resistance testing.

Monitoring Parameters:
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» Efficacy:

o Primary: Change in HIV-1 RNA from baseline. The goal is to achieve and maintain an
undetectable viral load.

o Secondary: Change in CD4+ T-cell count from baseline.
o Safety:

o Monitor for adverse events, with particular attention to any reported side effects such as
headache and rhinitis.[5][6]

o Regularly review laboratory results for any clinically significant abnormalities.

Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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